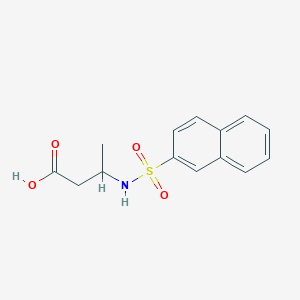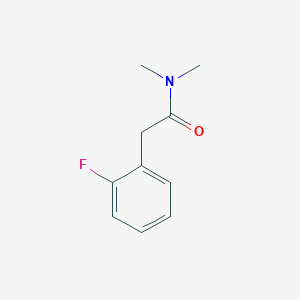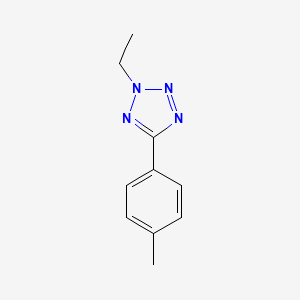
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole
Übersicht
Beschreibung
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetrazole (EMPT) is a heterocyclic organic compound that belongs to the tetrazole family. EMPT has been widely used in scientific research due to its unique chemical and physical properties. This compound has attracted significant attention in recent years because of its potential applications in various fields, including biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole can disrupt the balance of acid and base in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to the reduction of acid secretion in the stomach. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has several advantages for use in laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in drug development, and the exploration of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
In conclusion, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is a heterocyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical and physical properties make it a valuable tool for investigating the biochemical and physiological effects of carbonic anhydrase inhibition, as well as its potential applications in drug development and other areas of scientific research. Further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme carbonic anhydrase. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to exhibit anticonvulsant, anti-inflammatory, and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-ethyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-14-12-10(11-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIGHLQXGAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


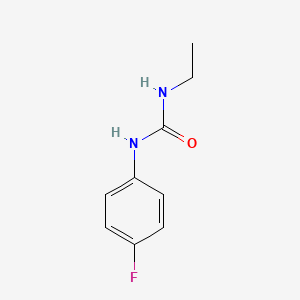
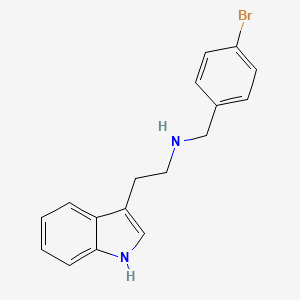
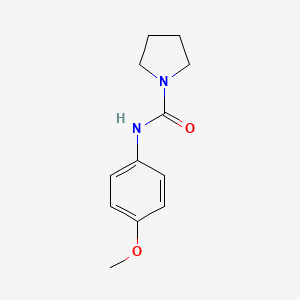
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

